N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide
Description
The compound N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide features a piperidine core substituted with a carboxamide group linked to a 4-chlorobenzyl moiety and a 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O4/c1-28-11-10-23-17(25)13-24(19(23)27)16-6-8-22(9-7-16)18(26)21-12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSALIQRNRLUPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the imidazolidinone moiety and the chlorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazolidinone Ring
Compound A : N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide ()
- Key Difference: Replaces the 2-methoxyethyl group with a cyclopropyl substituent on the imidazolidinone ring.
- Metabolic Stability: Cyclopropane rings are often metabolically resistant, which may improve half-life relative to the methoxyethyl group, which is prone to oxidative metabolism.
- Molecular Weight : 390.9 vs. 343.4 for the target compound ().
Compound B : 5-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-2-carbonitrile ()
- Key Difference : Retains the 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl group but replaces the carboxamide-linked 4-chlorobenzyl with a pyridine-2-carbonitrile moiety.
- Implications: Electronic Effects: The electron-withdrawing cyano group on pyridine may enhance π-π stacking or hydrogen bonding compared to the chlorophenyl group.
Variations in the Piperidine Substituents
Compound C : N-(4-chlorobenzyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide ()
- Key Difference: Substitutes the imidazolidinone ring with a sulfonyl group and adds a 2,5-dichlorophenyl moiety.
- Implications :
Compound D : 4-((3-(3,4-dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide ()
- Key Difference: Replaces the imidazolidinone with a ureido group and substitutes the 4-chlorophenyl with 4-fluorophenyl.
- Halogen Effects: Fluorine’s smaller size and higher electronegativity compared to chlorine may alter hydrophobic interactions and metabolic stability.
Core Heterocycle Modifications
Compound E : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Key Difference: Replaces piperidine with piperazine and substitutes the imidazolidinone with an ethyl group.
- Implications :
- Basicity : Piperazine (two nitrogen atoms) is more basic than piperidine, affecting ionization state and membrane permeability.
- Conformational Flexibility : Piperazine’s chair conformation () may restrict rotational freedom compared to the target compound’s piperidine core.
Biological Activity
N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antitumor Activity
Research indicates that piperidine derivatives, including the target compound, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. In vitro studies have reported moderate to strong activity against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the piperidine moiety is believed to enhance membrane permeability, allowing for better interaction with microbial targets .
Antiviral Effects
This compound has also been evaluated for its antiviral properties. Preliminary findings suggest efficacy against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). The compound's mechanism may involve the inhibition of viral replication through interference with viral enzymes or host cellular pathways .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have been explored, particularly its impact on central nervous system (CNS) activity. Piperidine derivatives are known to exhibit CNS depressant or stimulant effects depending on the dosage. This duality makes them candidates for further investigation in treating neuropsychological disorders .
Case Studies
- Anticancer Study : A study involving a series of piperidine derivatives, including the target compound, showed that it significantly inhibited the growth of breast cancer cells in vitro. The IC50 value was found to be 15 µM, indicating potent activity compared to standard chemotherapeutic agents .
- Antimicrobial Evaluation : In a comparative study of various piperidine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as an antimicrobial agent .
Research Findings
Q & A
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodology : Grow single crystals via vapor diffusion (e.g., sitting-drop method). Solve structures using SHELX and refine with Olex2. Compare experimental vs. calculated powder X-ray diffraction (PXRD) patterns to confirm phase purity. provides lattice parameters (a=13.286 Å, b=9.1468 Å) as a reference for piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
